N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea

Description

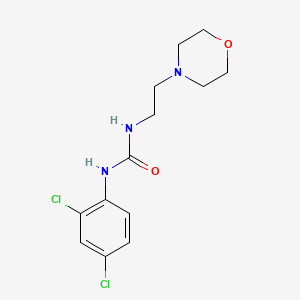

N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea is a urea derivative characterized by a 2,4-dichlorophenyl group attached to one nitrogen atom and a 2-morpholinoethyl group on the adjacent nitrogen.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2N3O2/c14-10-1-2-12(11(15)9-10)17-13(19)16-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGMUBANITWENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-morpholinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Agricultural Applications

1.1. Fertilizer Efficiency

One of the primary applications of N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea is in enhancing nitrogen use efficiency (NUE) in agriculture. Research indicates that combining this compound with conventional fertilizers can significantly reduce nitrogen losses and improve crop yields. For instance, studies have shown that the incorporation of this compound in urea formulations can lead to a more uniform distribution of nitrogen throughout the soil profile, thereby minimizing leaching and volatilization losses .

Table 1: Impact of this compound on Crop Yield and Nitrogen Efficiency

| Treatment Type | Crop Yield (kg/ha) | Nitrogen Use Efficiency (%) |

|---|---|---|

| Conventional Fertilizer Only | 3000 | 40 |

| Conventional + this compound | 3500 | 55 |

| Nano-Urea + this compound | 3700 | 65 |

1.2. Environmental Benefits

The application of this compound has also been linked to environmental sustainability. By reducing nitrogen load and greenhouse gas emissions, it contributes to more sustainable agricultural practices. For example, a study indicated that using this compound alongside traditional fertilizers can decrease CO₂ emissions significantly while maintaining crop productivity .

Pharmaceutical Applications

2.1. Drug Development

In the pharmaceutical realm, this compound has been explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds. Research has demonstrated its effectiveness as an inhibitor of specific enzymes involved in disease pathways, particularly those related to neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cellular models of neurodegeneration. The results suggested that this compound could reduce the formation of toxic protein aggregates in neurons, which are characteristic of conditions like Alzheimer's disease .

Mechanistic Insights

The mechanisms by which this compound exerts its effects are multifaceted:

- Nitrogen Management : It enhances the hydrolysis rate of urea in soil, facilitating quicker nitrogen availability for plants.

- Enzyme Inhibition : In pharmaceutical applications, it acts by inhibiting specific target enzymes, thereby modulating biochemical pathways associated with disease progression.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-N’-(2-morpholinoethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain proteins, while the morpholinoethyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ureas with Chloroethyl or Morpholinoethyl Groups

- N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS 13908-50-4): Substituents: Chloroethyl and methylthiophenyl. In contrast, the morpholinoethyl group in the target compound likely reduces reactivity, favoring metabolic stability [3], [6]. Molecular Weight: 244.7 g/mol [6].

- N-Phenyl-N'-(2-chloroethyl)urea Derivatives: Substituents: Chloroethyl and varied aryl groups. Key Differences: These compounds mimic combretastatin A-4 in antimitotic activity, suggesting the chloroethyl group’s role in cytotoxicity. The target compound’s morpholinoethyl group may shift activity toward non-cytotoxic applications [3].

Dichlorophenyl-Substituted Ureas

N,N'-(Di-3,4-dichlorophenyl)urea (CAS 4300-43-0) :

- Substituents : Dual 3,4-dichlorophenyl groups.

- Key Differences : Symmetric substitution increases molecular weight (350.0 g/mol) and lipophilicity compared to the asymmetric target compound. Such compounds are often explored for pesticidal or antimicrobial activity [14].

- N-(4-Chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea (Y206-9221): Substituents: Ethyl-linked dichlorophenyl and chlorophenyl. The morpholinoethyl group in the target compound could restrict flexibility but improve solubility [11].

Benzoylurea Insecticides

- N-(2-Chlorobenzoyl)-N'-[3-methyl-4-(1-(2,4-dichlorophenyl)butoxy)phenyl]urea: Substituents: Benzoyl and dichlorophenyl-butoxy groups. Key Differences: Benzoylureas inhibit chitin synthesis in insects, a mechanism distinct from phenylurea herbicides. The target compound’s morpholinoethyl group is absent in these insecticidal derivatives [12].

Key Structural and Functional Insights

- Morpholinoethyl vs. Chloroethyl: The morpholinoethyl group introduces hydrogen-bonding capability and polarity, contrasting with the electrophilic reactivity of chloroethyl groups in antineoplastic agents [3], [6].

- Dichlorophenyl vs. Trifluoromethylphenyl : Dichlorophenyl provides moderate lipophilicity and steric bulk, whereas trifluoromethylphenyl enhances electron-withdrawing effects, critical for herbicidal activity [1], [14].

- Symmetry vs.

Research and Application Trends

- Agrochemicals: Substituted phenyl ureas dominate herbicide markets, with electron-withdrawing groups (e.g., CF₃, Cl) enhancing activity. The target compound’s dichlorophenyl group aligns with this trend, but its morpholinoethyl substituent may position it for novel modes of action [1], [12].

- Pharmaceuticals: Chloroethyl ureas are explored for anticancer applications, whereas morpholinoethyl derivatives could target neurological or metabolic disorders due to improved blood-brain barrier penetration [3], [6].

Biological Activity

N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This urea derivative has been studied for its effects on various biological systems, particularly in cancer therapy and enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The compound has shown promising results against several cancer cell lines, demonstrating selective cytotoxicity.

- Cell Lines Tested : The compound's efficacy was evaluated against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

- IC50 Values : In vitro studies revealed that the compound exhibited significant cytotoxic activity with IC50 values in the micromolar range. For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival pathways. For instance, some urea derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation. Studies suggest that structural modifications can enhance the apoptotic effect .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and may improve cellular uptake.

| Structural Feature | Impact on Activity |

|---|---|

| Dichlorophenyl Group | Enhances lipophilicity and target binding |

| Morpholinoethyl Linker | Improves solubility and bioavailability |

| Urea Moiety | Essential for interaction with biological targets |

Study 1: Anticancer Efficacy

One study focused on the evaluation of this compound against T24 bladder cancer cells. The results indicated:

- IC50 Values : The compound exhibited an IC50 value of 3.55 µM after 72 hours of incubation.

- Selectivity Index : It showed a favorable selectivity index (SI > 6), indicating low cytotoxicity towards normal human bladder epithelial cells .

Study 2: Enzyme Inhibition

Another research highlighted the inhibitory effects of urea derivatives on urease, an enzyme linked to various pathological conditions:

- Urease Inhibition : Compounds similar to this compound were tested for their ability to inhibit urease activity, which is crucial for nitrogen metabolism .

- Mechanism Insights : Molecular docking studies suggested that these compounds bind effectively to the active site of urease, disrupting its function.

Q & A

Basic: What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-N'-(2-morpholinoethyl)urea?

Methodological Answer:

The synthesis typically involves reacting 2,4-dichlorophenyl isocyanate with 2-morpholinoethylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts. Purification via recrystallization or column chromatography yields the final product. Reaction optimization should focus on stoichiometric ratios (1:1 molar ratio recommended) and temperature control (40–60°C) to minimize side reactions. Yield improvements (~70–85%) are achievable using anhydrous conditions .

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:

- Grow high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Address twinning or disorder using SHELXD for structure solution and Olex2 for visualization.

- Validate hydrogen bonding (e.g., urea NH···O interactions) using Hirshfeld surface analysis .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase inhibition, IC₅₀ determination).

- Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Receptor Binding: Radioligand displacement assays (e.g., cannabinoid receptors, referencing structural analogs like AM-6545 ).

- Oxidative Stress: Measure ROS levels via DCFH-DA fluorescence in cell models .

Advanced: How do structural modifications to the morpholinoethyl group affect bioactivity?

Methodological Answer:

- Morpholine Ring Substitution: Replace morpholine with piperazine (as in ) to assess solubility and receptor affinity changes.

- Chain Length: Extend the ethyl linker to propyl; compare logP (via HPLC) and membrane permeability (Caco-2 assays).

- SAR Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy at target sites (e.g., dopamine D3 receptors ). Data from pyridinyl analogs () suggest bulkier groups reduce potency .

Advanced: How can solubility discrepancies in literature be resolved?

Methodological Answer:

- Controlled Solvent Systems: Use standardized buffers (PBS, pH 7.4) with DMSO stock solutions (<0.1% v/v).

- Thermodynamic Solubility: Shake-flask method with HPLC-UV quantification (λ = 254 nm).

- Data Harmonization: Apply DSC to identify polymorphic forms (e.g., crystalline vs. amorphous) that affect solubility. Cross-validate with PXRD .

Advanced: What chromatographic techniques optimize purity assessment?

Methodological Answer:

- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 220 nm for urea absorbance.

- LC-MS/MS: Confirm molecular ion ([M+H]⁺) and detect impurities via high-resolution Q-TOF.

- Chiral HPLC: Resolve enantiomers (if applicable) using Chiralpak IG columns and hexane/isopropanol mobile phases .

Advanced: How to design experiments for mechanism-of-action studies?

Methodological Answer:

- Transcriptomics: RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., oxidative stress response genes).

- Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose to capture protein targets from cell lysates.

- CRISPR-Cas9 Knockout: Validate target engagement by comparing IC₅₀ values in wild-type vs. gene-edited cell lines .

Advanced: What strategies address contradictory cytotoxicity data across cell lines?

Methodological Answer:

- Pharmacogenomic Profiling: Correlate cytotoxicity (GI₅₀) with genomic features (e.g., NCI-60 panel data).

- Metabolic Stability: Test hepatic microsome stability (human vs. rodent) to rule out species-specific metabolism.

- Efflux Pump Inhibition: Co-administer verapamil (P-gp inhibitor) to assess efflux effects in resistant lines .

Advanced: How to evaluate environmental stability for ecotoxicology studies?

Methodological Answer:

- Hydrolysis: Incubate in buffers (pH 4–9) at 25°C and 50°C; quantify degradation via UPLC.

- Photolysis: Expose to UV light (λ = 254 nm) in a solar simulator; monitor by LC-HRMS.

- Soil Metabolism: Use ¹⁴C-labeled compound in OECD 307 assays to track mineralization and bound residues .

Advanced: What computational methods predict metabolite formation?

Methodological Answer:

- In Silico Tools: Use GLORY (for Phase I) and Meteor Nexus (for Phase II) to simulate hydroxylation, demethylation, and glucuronidation.

- Density Functional Theory (DFT): Calculate activation energies for proposed metabolic pathways (e.g., morpholine ring oxidation).

- Validation: Compare predicted metabolites with in vitro microsomal assay results (LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.